molecular formula C6H12N4 B8047375 Guanidine, 1-butyl-3-cyano- CAS No. 41283-66-3

Guanidine, 1-butyl-3-cyano-

Cat. No.: B8047375
CAS No.: 41283-66-3
M. Wt: 140.19 g/mol
InChI Key: MHDCDPXQCUJWCH-UHFFFAOYSA-N
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Description

Guanidine, 1-butyl-3-cyano- is a derivative of guanidine, a compound known for its versatile applications in various fields such as pharmaceuticals, organocatalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For guanidine, 1-butyl-3-cyano-, a common synthetic route includes the reaction of butylamine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the guanidine structure.

Industrial Production Methods: Industrial production of guanidine derivatives often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as transition metals can enhance the reaction efficiency and yield. The final product is typically purified through crystallization or distillation to obtain high-purity guanidine, 1-butyl-3-cyano-.

Chemical Reactions Analysis

Types of Reactions: Guanidine, 1-butyl-3-cyano- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxo-derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

Guanidine, 1-butyl-3-cyano- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of guanidine, 1-butyl-3-cyano- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The cyano group plays a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Guanidine: The parent compound with a simpler structure.

    1-butylguanidine: Lacks the cyano group, resulting in different chemical properties.

    1-cyanoguanidine: Lacks the butyl group, affecting its reactivity and applications.

Uniqueness: Guanidine, 1-butyl-3-cyano- is unique due to the presence of both butyl and cyano groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-butyl-1-cyanoguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-4-9-6(8)10-5-7/h2-4H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDCDPXQCUJWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194190
Record name Guanidine, 1-butyl-3-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41283-66-3
Record name N-Butyl-N′-cyanoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41283-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, 1-butyl-3-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, 1-butyl-3-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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